3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
3,4,5-Trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic benzamide derivative featuring a 1-benzofuran core substituted with a 3-methyl group and a 3-methoxybenzoyl moiety at position 2. The benzamide group at position 5 is further substituted with 3,4,5-trimethoxy aromatic rings, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7/c1-15-20-14-18(28-27(30)17-12-22(32-3)26(34-5)23(13-17)33-4)9-10-21(20)35-25(15)24(29)16-7-6-8-19(11-16)31-2/h6-14H,1-5H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWUFTZNYVUDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide moiety can produce amines.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Biological Studies: It can be used to study the interactions of methoxy-substituted benzamides with various biological targets, such as enzymes and receptors.
Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms of action of methoxy-substituted benzamides.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets. The methoxy groups and benzofuran moiety can interact with enzymes and receptors, modulating their activity. For example, compounds with similar structures have been shown to inhibit tubulin polymerization, heat shock protein 90, and thioredoxin reductase .
Comparison with Similar Compounds
Substitution at the Benzoyl Group
- 4-Chlorobenzoyl Analogue (N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide, ): Replacing the 3-methoxybenzoyl group with a 4-chlorobenzoyl introduces a strong electron-withdrawing substituent. However, the reduced methoxy content may decrease solubility compared to the parent compound .
- 3-Methoxybenzoyl vs. 4-methoxy) on the benzoyl group alters π-π stacking interactions. The 3-methoxy configuration in the parent compound may better accommodate hydrophobic pockets in target proteins due to asymmetric steric effects.
Heterocyclic Core Modifications
Benzopyran vs. Benzofuran (3,4,5-Trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-6-yl]benzamide, ):
Substituting benzofuran with a benzopyran ring introduces a ketone at position 4 and increases planarity. This structural rigidity may enhance DNA intercalation but reduce metabolic stability due to oxidation susceptibility at the pyran oxygen .Benzoxazole Analogue (3-Methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide, ):
Replacing benzofuran with benzoxazole introduces an additional nitrogen atom, improving hydrogen-bonding capacity. However, the absence of the 3-methyl group in the benzoxazole derivative may reduce steric hindrance, affecting target selectivity .
Hydrazide Derivatives ():
Compounds like N-(3-(2-(aroyl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide incorporate a hydrazide linker.
Comparative Data Table
*Estimated using fragment-based methods.
Biological Activity
3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, often referred to as TMB-6, is a complex organic compound notable for its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of TMB-6, supported by relevant data and case studies.
Chemical Structure and Properties
TMB-6 has the molecular formula and a molecular weight of 475.5 g/mol. Its structure includes multiple methoxy groups and a benzofuran moiety, which are critical for its biological activity. The presence of these functional groups enhances its solubility and interaction with biological targets.
Biological Activity Overview
TMB-6 exhibits a broad spectrum of biological activities, including:
- Antitumor Activity : TMB-6 has shown significant antiproliferative effects against various cancer cell lines, including leukemia and breast cancer cells.
- Antimicrobial Effects : Preliminary studies indicate potential antibacterial and antifungal properties.
- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage.
Antitumor Activity
In a series of in vitro experiments, TMB-6 demonstrated notable cytotoxicity against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction via p53 |
| CEM-13 (Leukemia) | 2.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of AKT signaling |
The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which revealed dose-dependent increases in apoptotic markers.
Antimicrobial Activity
TMB-6 has also been evaluated for its antimicrobial properties. In studies comparing its effects with known antibiotics, TMB-6 exhibited significant antibacterial activity against Gram-positive bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
These results suggest that TMB-6 could serve as a lead compound for developing new antimicrobial agents.
Case Study 1: Breast Cancer Treatment
A recent study explored the effects of TMB-6 on MCF-7 breast cancer cells. The results indicated that TMB-6 significantly inhibited cell proliferation and induced apoptosis through the activation of the p53 pathway. Western blot analysis showed increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of TMB-6, researchers tested its efficacy against various bacterial strains. The compound displayed remarkable inhibition rates compared to standard antibiotics, suggesting its potential as an alternative treatment for resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
